molecular formula C7H9N5O B13058525 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide

4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B13058525
M. Wt: 179.18 g/mol
InChI Key: RJVCLTRDLULLPP-UHFFFAOYSA-N
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Description

4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide is a chemical compound with a unique structure that includes an amino group, a cyanoethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with a suitable cyanoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available starting materials. The process would include steps such as nitration, reduction, and cyclization to form the pyrazole ring, followed by functional group modifications to introduce the amino and cyanoethyl groups.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The amino and cyanoethyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1H-pyrazole-3-carboxamide: Lacks the cyanoethyl group, which may affect its reactivity and biological activity.

    1-Cyanoethyl-1H-pyrazole-3-carboxamide: Lacks the amino group, which may influence its chemical properties and applications.

Uniqueness

4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the amino and cyanoethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

4-amino-1-(1-cyanoethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C7H9N5O/c1-4(2-8)12-3-5(9)6(11-12)7(10)13/h3-4H,9H2,1H3,(H2,10,13)

InChI Key

RJVCLTRDLULLPP-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)N1C=C(C(=N1)C(=O)N)N

Origin of Product

United States

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